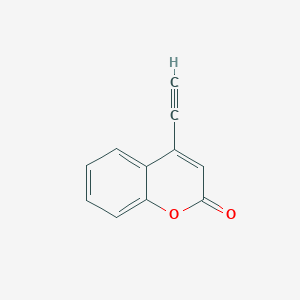

4-ethynyl-2H-chromen-2-one

Vue d'ensemble

Description

4-ethynyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H6O2 and its molecular weight is 170.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The 4-Ethynyl-2H-Chromen-2-One, a derivative of chroman-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds

Mode of Action

It’s known that chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities . The reaction of similar compounds proceeds via intra-molecular nucleophilic amination of the π-activated alkyne .

Biochemical Pathways

Compounds with the chroman-4-one framework have been known to exhibit numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Result of Action

It’s known that chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the mechanochemical Pechmann procedures allow for avoiding the use of harsh reaction conditions . This method describes the preparation of similar compounds under a rapid and environment-friendly protocol using a high-speed ball mill mixer at room temperature with short reaction times under solvent-free conditions .

Analyse Biochimique

Biochemical Properties

4-ethynyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in critical cellular processes, such as apoptosis and cell proliferation. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic rate and energy production within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. For example, the compound has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways. This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the compound’s stability and degradation can significantly impact its efficacy and safety. In vitro studies have shown that this compound remains stable under specific conditions, but it may degrade when exposed to certain environmental factors, such as light or heat. Long-term studies have also indicated that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the compound can affect the levels of specific metabolites, thereby altering the overall metabolic flux. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in certain organelles, such as the mitochondria or nucleus, where it exerts its effects. The distribution of this compound within tissues also determines its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

Activité Biologique

4-Ethynyl-2H-chromen-2-one, a derivative of the chromenone family, has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their wide-ranging pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of this compound typically involves the reaction of appropriate starting materials under specific conditions that facilitate the formation of the chromenone scaffold. Various synthetic routes have been explored, including catalytic methods that enhance yield and purity .

Anticancer Properties

This compound has shown significant anticancer activity through various mechanisms:

- Mechanism of Action : The compound interacts with tubulin at colchicine binding sites, inhibiting polymerization and leading to apoptosis in cancer cells . This action results in G2/M phase cell cycle arrest.

- Case Studies : Research indicates that analogs of this compound trigger caspase-dependent apoptotic pathways, significantly reducing cell migration and invasion in cancer models .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens:

- Spectrum of Activity : Studies have demonstrated efficacy against both gram-positive and gram-negative bacteria, as well as fungal species .

- Inhibitory Concentrations : Minimum inhibitory concentrations (MICs) have been established for various strains, indicating its potential as a therapeutic agent in infectious diseases .

Neuroprotective Effects

Recent investigations highlight the neuroprotective potential of this compound:

- Monoamine Oxidase Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO), which is implicated in neurodegenerative disorders such as Alzheimer's disease. This inhibition may enhance levels of neurotransmitters like serotonin and dopamine, contributing to its neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the chromenone core significantly influence biological activity:

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 4-ethynyl-2H-chromen-2-one span across multiple fields:

Chemistry

- Intermediate in Organic Synthesis: It serves as a crucial intermediate for synthesizing various heterocyclic compounds and natural product analogs. Its reactivity allows for the formation of complex molecular architectures.

Biology

- Enzyme Inhibition Studies: Research has demonstrated that this compound can inhibit specific enzymes such as acetylcholinesterase, which is relevant in neuropharmacology.

- Fluorescent Probes: The compound has been utilized as a fluorescent probe for detecting metal ions, enhancing its application in bioimaging and analytical chemistry.

Medicine

- Anticancer Activity: Several studies have reported the anticancer properties of this compound derivatives. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines including breast and lung cancer cells .

| Compound Derivative | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Ethynyl derivative A | MCF-7 (Breast) | 0.6 | Induces apoptosis |

| 4-Ethynyl derivative B | H460 (Lung) | 1.5 | Inhibits proliferation |

| 4-Ethynyl derivative C | HCT116 (Colon) | 3.0 | Cell cycle arrest |

Synthesis Routes

| Synthesis Method | Starting Material | Yield (%) | Conditions |

|---|---|---|---|

| Sonogashira Coupling | 4-Bromo-2H-chromen-2-one + Alkyne | 85 | Pd catalyst, base |

| Base-Catalyzed Reaction | Coumarin derivatives | 70 | Mild base conditions |

Case Studies

-

Anticancer Activity Study:

A study evaluated the anticancer effects of various derivatives of this compound against human cancer cell lines. The results indicated significant cytotoxicity, particularly against MCF-7 cells with an IC50 value of 0.6 µM, suggesting its potential as a lead compound for further drug development . -

Enzyme Inhibition Research:

Investigations into the enzyme inhibition properties revealed that derivatives could effectively inhibit acetylcholinesterase activity, making them candidates for treating neurodegenerative diseases . -

Fluorescent Probing Applications:

The compound has been successfully employed as a fluorescent probe for detecting metal ions in biological systems, demonstrating its utility in analytical chemistry and bioimaging .

Analyse Des Réactions Chimiques

Ruthenium-Catalyzed Cycloisomerization

Ruthenium-catalyzed cycloisomerization of 3-amino-4-alkynyl-2H-chromen-2-ones has been reported as a method for synthesizing chromeno[3,4-b]pyrrol-4(3H)-one derivatives via 1,2-carbon migration . This reaction can also lead to the synthesis of γ-lactone-fused pyrrole derivatives .

Table 1: Scope of the ruthenium-catalyzed 1,2-carbon migration/cyclization of 3-amino-4-ethynyl-2H-chromen-2-one derivatives

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| a | Reactant 1 | Product 1 | Value 1 |

| b | Reactant 2 | Product 2 | Value 2 |

| c | Reactant 3 | Product 3 | Value 3 |

Copper-Catalyzed Reactions

Copper-catalyzed reactions involving 4-ethynyl-2H-chromen-2-one derivatives can lead to the formation of complex O-heterocycles. For instance, the combination of benzo[d]isoxazoles with azides and terminal alkynes, catalyzed by copper, yields 4-amino-2H-chromenone-2-imines through sequential azide-alkyne cycloaddition, Kemp elimination, and tandem cyclization .

Reactions with Amines

4-Ethynyl-coumarin derivatives react with amines in the presence of Pd(OAc)2 and Cs2CO3, leading to the formation of various coumarin heterocyclic derivatives .

Formation of 2H- and 4H-Chromene Rings

This compound derivatives can undergo intramolecular cyclization reactions to form 2H- and 4H-chromene rings. The regioselectivity of the cyclization reaction depends on the nature of the substituents present on the starting material .

Other Reactions

This compound derivatives are used in a variety of other reactions including:

-

As a starting material in Sonogashira cross-coupling reactions

-

As a building block for the synthesis of various heterocyclic compounds

Table 2: Crystal data and structure refinement for compound

| Empirical formula | C15H8O2S |

| Formula weight | 252.28 |

| Temperature/K | 293(2) |

| Wavelength/Å | 0.71073 |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a/Å | 4.5977(4) |

| b/Å | 13.2662(12) |

| c/Å | 17.7899(16) |

| α/° | 90 |

| β/° | 90 |

| γ/° | 90 |

| Volume/Å3 | 1085.09(17) |

| Z | 4 |

| ρcalcg/cm3 | 1.544 |

| μ/mm-1 | 0.310 |

| F(000) | 520.0 |

| Crystal size/mm3 | 0.24 x 0.22 x 0.2 |

| Radiation | MoKα(λ = 0.71073) |

| 2Θ range for data collection/° | 6.37 to 52.08 |

| Index ranges | -5 ≤ h ≤ 5, -16 ≤ k ≤ 16, -21 ≤ l ≤ 21 |

| Reflections collected | 12628 |

| Independent reflections | 2127 [Rint = 0.0341, Rsigma = 0.0191] |

| Data/restraints/parameters | 2127/0/157 |

| Goodness-of-fit on F2 | 1.074 |

| Final R indexes [I>=2σ(I)] | R1 = 0.0220, wR2 = 0.0591 |

| Final R indexes [all data] | R1 = 0.0249, wR2 = 0.0608 |

| Largest diff. peak/hole / e Å-3 | 0.18/-0.21 |

| Flack parameter | |

The chemical reactions of this compound are diverse and offer opportunities for synthesizing a wide array of complex molecules with potential applications in various fields, including medicinal chemistry and materials science.

Propriétés

IUPAC Name |

4-ethynylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXYQBYVVOVUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.